3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-27-17-11-15(12-18(28-2)20(17)29-3)21(26)23-13-16-19(14-7-5-4-6-8-14)24-22-25(16)9-10-30-22/h4-8,11-12H,9-10,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFVEYGXCPLSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide.
Imidazothiazole Ring Formation: The imidazothiazole ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the imidazothiazole ring or the benzamide moiety, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or imidazothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer properties, particularly its ability to inhibit tubulin polymerization and other cellular targets.
Pharmacology: It is investigated for its potential as an anti-inflammatory, anti-bacterial, and anti-viral agent.
Biological Research: The compound is used in studies related to enzyme inhibition, signal transduction pathways, and cellular apoptosis.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide involves multiple molecular targets and pathways:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
Enzyme Inhibition: It inhibits enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), affecting cellular stress responses and redox balance.
Signal Transduction: The compound can modulate signaling pathways, including the ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Core Modifications
- Levamisole (6-Phenylimidazo[2,1-b]thiazole): Lacks the benzamide substituent but retains the 6-phenyl-imidazothiazole core. Levamisole’s activity as an anticancer adjuvant and anthelmintic underscores the importance of the core structure . The addition of the benzamide group in the target compound may confer novel target interactions or enhanced pharmacokinetics.
- ND-12025 (Imidazo[2,1-b]thiazole-5-carboxamide): Features a trifluoromethylphenoxy substituent instead of a benzamide. The electron-withdrawing trifluoromethyl group may influence solubility and target affinity differently compared to the trimethoxybenzamide group .
Benzamide Substituent Variations
Key Observations:
Substituent Position and Activity: The 3,4,5-trimethoxybenzamide group likely enhances π-π stacking and hydrogen-bonding interactions with target proteins compared to non-aromatic substituents (e.g., diethylamino). Fluorine substituents (e.g., in 3,4-difluoro analogs) improve metabolic stability but may reduce solubility .
Biological Implications: Levamisole’s lack of a benzamide group correlates with its immunomodulatory effects, whereas the target compound’s benzamide may direct activity toward kinase or protease inhibition. The trimethoxy group’s electron-donating nature could mimic tyrosine or serine residues in enzyme active sites, a strategy seen in kinase inhibitors .
Research Findings and Data
Docking and Mechanistic Insights
- Hypothesized Targets : The benzamide group may interact with ATP-binding pockets in kinases (e.g., SIRT1, as seen in SRT1460; ) or bacterial enzymes (e.g., dihydrofolate reductase).
- Comparative Docking : Derivatives with bulkier substituents (e.g., 4-methoxyphenyl in ) show steric hindrance effects, whereas the trimethoxy group balances size and electronic effects for optimal binding .
Biological Activity
3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure includes a thiazole moiety known for various biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which combines methoxy groups and an imidazo-thiazole framework. The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Research indicates that compounds containing thiazole and imidazole rings can modulate various signaling pathways and inhibit critical enzymes involved in cancer progression. For instance, studies have shown that similar imidazo-thiazole derivatives inhibit focal adhesion kinase (FAK), a protein implicated in cancer cell migration and proliferation .
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown IC50 values in the low micromolar range, indicating potent antiproliferative properties.
- Inhibition of Enzyme Activity : Similar compounds have been reported to inhibit the phosphorylation of FAK in pancreatic cancer cells. This inhibition is crucial as FAK is overexpressed in many tumors and contributes to tumor aggressiveness .
Case Studies
Several case studies have been conducted to evaluate the efficacy of imidazo-thiazole derivatives:
- Pancreatic Cancer Study : A study evaluated a series of imidazo-thiazole compounds for their ability to inhibit FAK phosphorylation in pancreatic cancer models. Compounds showed promising results with IC50 values ranging from 0.59 to 2.81 μM, suggesting potential as therapeutic agents against this aggressive cancer type .
- Cytotoxicity Assays : In another study involving various cancer cell lines (e.g., MesoII and STO), the tested compounds exhibited significant cytotoxicity and were found to enhance the efficacy of gemcitabine through modulation of the human equilibrative nucleoside transporter-1 (hENT-1) expression .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Target | Biological Effect |
|---|---|---|---|
| This compound | 0.59 - 2.81 | FAK | Antitumor activity |
| Compound A (similar structure) | 1.61 | Unknown | Cytotoxicity |
| Compound B (similar structure) | 1.98 | Unknown | Cytotoxicity |
Q & A
Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the imidazo-thiazole core and subsequent amide coupling. Key steps include:
- Imidazo-thiazole formation : Cyclocondensation of substituted thioamides or thioureas with α-haloketones under reflux in ethanol or DMF (analogous to methods in ).
- Amide coupling : React the imidazo-thiazole amine intermediate with 3,4,5-trimethoxybenzoyl chloride in dichloromethane or chloroform, using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Optimization : Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1). Adjust solvent polarity (e.g., DMF for sluggish reactions) and catalyst choice (e.g., Hünig’s base for sterically hindered couplings). Purify via column chromatography (hexane:ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Verify methoxy (-OCH3) protons at δ 3.8–4.0 ppm and aromatic protons in the benzamide (δ 6.5–7.5 ppm). The imidazo-thiazole methylene group appears as a singlet near δ 4.2–4.5 ppm .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- Elemental Analysis : Ensure C, H, N, S percentages match theoretical values within ±0.3% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4,5-trimethoxyphenyl group in biological activity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified methoxy groups (e.g., mono-/dimethoxy, halogenated, or nitro-substituted benzamides) to assess electronic effects .
- Biological Assays : Test antimicrobial activity (MIC against S. aureus, E. coli) and cytotoxicity (MTT assay on mammalian cells). Compare results to , where 3,4,5-trimethoxy groups enhanced antifungal activity by 4–8× versus mono-methoxy analogs .
- Data Analysis : Use regression models (e.g., Hansch analysis) to correlate substituent hydrophobicity (logP) or electronic parameters (Hammett σ) with bioactivity .
Q. What computational strategies predict the binding modes of this compound with enzymatic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with fungal CYP51 or bacterial dihydrofolate reductase. The trimethoxyphenyl group may engage in π-π stacking with aromatic residues (e.g., Phe228 in CYP51), while the imidazo-thiazole core hydrogen-bonds catalytic residues .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate RMSD (<2 Å indicates stable docking) and free energy (MM-PBSA) .
- Validation : Cross-reference with crystallographic data from , where similar compounds form hydrogen bonds (e.g., N–H⋯N) critical for inhibition .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., CLSI guidelines for MIC tests) and compound purity (≥95% by HPLC) .
- Meta-Analysis : Compare data across studies (e.g., vs. 8) to identify trends. For example, lower activity in may stem from differences in bacterial strains or solvent choice (DMSO vs. aqueous buffers) .
- Mechanistic Studies : Use fluorescent probes (e.g., SYTOX Green for membrane disruption) or enzymatic inhibition assays to isolate the mode of action .
Q. What strategies improve the pharmacokinetic profile of this compound?
Methodological Answer:
- Bioisosteric Replacement : Substitute the imidazo-thiazole with benzothiazole (improves metabolic stability) or replace methoxy groups with trifluoromethoxy (enhances membrane permeability) .
- Prodrug Design : Introduce ester moieties at the benzamide’s methoxy groups to enhance solubility, as seen in for fluorinated analogs .
- ADME Studies : Use Caco-2 monolayers for permeability assays and liver microsomes (human/rat) to measure metabolic half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
